molecular formula C12H18N2O2S B1623933 N,N-diethylindoline-5-sulfonamide CAS No. 91908-29-1

N,N-diethylindoline-5-sulfonamide

Cat. No.: B1623933
CAS No.: 91908-29-1
M. Wt: 254.35 g/mol
InChI Key: LDAUEKPMNUEUGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N,N-diethylindoline-5-sulfonamide typically involves the condensation of sulfonyl chlorides with amines. This method is preferred due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N,N-dimethylindoline-5-sulfonamide
  • N,N-diethylbenzene-1-sulfonamide
  • N,N-diethyl-4-methylbenzenesulfonamide

Uniqueness: N,N-diethylindoline-5-sulfonamide is unique due to its indoline core structure, which imparts specific biological activities not found in other sulfonamides .

Biological Activity

N,N-Diethylindoline-5-sulfonamide is a compound that has garnered interest for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Indoline-5-Sulfonamides

Indoline-5-sulfonamides are a class of compounds known for their diverse biological activities. They have been studied primarily for their potential as carbonic anhydrase inhibitors, which are important in the treatment of various cancers and other diseases. The sulfonamide group is crucial for their biological activity due to its ability to interact with metal ions in enzyme active sites.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits moderate antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

Compound Cell Line IC50 (µM) Notes
4fMCF712.9Most potent under hypoxia
4eK562/4>20Reversed chemoresistance to doxorubicin
16aMG-63<10Inhibits migration and acidification
16bHT-29<15High expression of CA IX

In a study assessing the effects of indoline-5-sulfonamides on MCF7 breast cancer cells, compound 4f was found to be particularly effective under hypoxic conditions, which are often associated with tumor resistance to therapies . Additionally, compounds like 16a and 16b showed significant inhibition of cell viability in osteosarcoma and colorectal cancer cell lines, indicating their potential utility in cancer treatment .

The mechanism by which this compound exerts its biological effects is largely attributed to its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are involved in maintaining pH balance and are often overexpressed in tumors. The sulfonamide moiety acts as a zinc-binding group (ZBG), facilitating the inhibition of tumor-associated isoforms such as CA IX and CA XII.

Case Studies

  • Inhibition of Tumor Growth : In a study involving hypoxic conditions, this compound demonstrated a significant reduction in tumor growth in xenograft models, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : Another area of interest is the compound's antibacterial properties. Research has shown that derivatives of indoline-5-sulfonamides can inhibit the bacterial enzyme DapE, which is essential for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. The following points summarize key observations from SAR studies:

  • Substituents on the indoline ring can significantly affect potency; for example, halogen substitutions have been shown to enhance activity against specific targets.
  • Variations in the sulfonamide group also play a critical role; compounds with larger or more hydrophobic substituents generally exhibit improved inhibitory activity against CAs .

Properties

IUPAC Name

N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAUEKPMNUEUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427711
Record name N,N-diethylindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-29-1
Record name N,N-diethylindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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